Cas no 2231812-31-8 (CXCR7 modulator 1)

CXCR7 modulator 1 化学的及び物理的性質
名前と識別子
-
- CXCR7 modulator 1
- BDBM50250375
- (3S,6S,9R,12S,18R)-9-benzyl-16-[3-(2,4-difluorophenyl)propyl]-6-(2,2-dimethylpropyl)-12-(phenylmethoxymethyl)-3-(1,3-thiazol-4-ylmethyl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone
- CHEMBL4077017
- CS-0031104
- MS-31705
- HY-107987
- DA-62556
- 2231812-31-8
- G17392
- AKOS040732888
-
- インチ: 1S/C48H57F2N7O7S/c1-48(2,3)25-39-44(60)54-38(24-35-29-65-30-51-35)46(62)57-21-11-17-41(57)47(63)56(20-10-16-33-18-19-34(49)23-36(33)50)26-42(58)52-40(28-64-27-32-14-8-5-9-15-32)45(61)53-37(43(59)55-39)22-31-12-6-4-7-13-31/h4-9,12-15,18-19,23,29-30,37-41H,10-11,16-17,20-22,24-28H2,1-3H3,(H,52,58)(H,53,61)(H,54,60)(H,55,59)/t37-,38+,39+,40+,41-/m1/s1
- InChIKey: ONBLFYRZNQPUFU-UNWHFORBSA-N
- ほほえんだ: S1C=NC(=C1)C[C@H]1C(N2CCC[C@@H]2C(N(CC(N[C@@H](COCC2C=CC=CC=2)C(N[C@H](CC2C=CC=CC=2)C(N[C@H](C(N1)=O)CC(C)(C)C)=O)=O)=O)CCCC1C=CC(=CC=1F)F)=O)=O
計算された属性
- せいみつぶんしりょう: 913.40082468g/mol
- どういたいしつりょう: 913.40082468g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 11
- 重原子数: 65
- 回転可能化学結合数: 14
- 複雑さ: 1610
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 207
CXCR7 modulator 1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0031104-25mg |
CXCR7 modulator 1 |
2231812-31-8 | 99.67% | 25mg |
$1550.0 | 2022-04-27 | |
ChemScence | CS-0031104-100mg |
CXCR7 modulator 1 |
2231812-31-8 | 99.67% | 100mg |
$3900.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55768-250mg |
CXCR7 modulator 1 |
2231812-31-8 | 98% | 250mg |
¥0.00 | 2023-09-07 | |
MedChemExpress | HY-107987-50mg |
CXCR7 modulator 1 |
2231812-31-8 | 99.50% | 50mg |
¥25000 | 2023-08-31 | |
MedChemExpress | HY-107987-10mg |
CXCR7 modulator 1 |
2231812-31-8 | 99.50% | 10mg |
¥7800 | 2024-05-22 | |
MedChemExpress | HY-107987-25mg |
CXCR7 modulator 1 |
2231812-31-8 | 99.50% | 25mg |
¥15500 | 2023-08-31 | |
Ambeed | A1176624-10mg |
(6S,9R,12S,15S,20AR)-9-benzyl-6-((benzyloxy)methyl)-2-(3-(2,4-difluorophenyl)propyl)-12-neopentyl-15-(thiazol-4-ylmethyl)tetradecahydropyrrolo[1,2-a][1,4,7,10,13,16]hexaazacyclooctadecine-1,4,7,10,13,16-hexaone |
2231812-31-8 | 99+% | 10mg |
$1200.0 | 2024-07-20 | |
1PlusChem | 1P01N3YZ-100mg |
CXCR7 modulator 1 |
2231812-31-8 | 99% | 100mg |
$4500.00 | 2023-12-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55768-500mg |
CXCR7 modulator 1 |
2231812-31-8 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
ChemScence | CS-0031104-10mg |
CXCR7 modulator 1 |
2231812-31-8 | 99.67% | 10mg |
$780.0 | 2022-04-27 |
CXCR7 modulator 1 関連文献
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
CXCR7 modulator 1に関する追加情報
CXCR7 modulator 1: A Comprehensive Overview of its Mechanism and Applications
The compound with the CAS number 2231812-31-8, known as CXCR7 modulator 1, represents a significant advancement in the field of chemobiology and drug development. This compound has garnered considerable attention due to its unique interaction with the chemokine receptor CXCR7, a protein that plays a pivotal role in various biological processes, including immune response, cancer progression, and inflammation. In this detailed exploration, we delve into the molecular mechanisms, therapeutic potential, and recent research findings associated with this innovative modulator.
CXCR7, also referred to as chemokine receptor 7, is a G protein-coupled receptor (GPCR) that is widely expressed on the surface of various cell types. Its primary function involves the interaction with chemokines, a family of small proteins that mediate and regulate immune responses. The significance of CXCR7 in biological pathways has made it a prime target for therapeutic intervention. By modulating the activity of CXCR7, compounds like CXCR7 modulator 1 can potentially alter the course of several diseases.
The molecular structure of CXCR7 modulator 1 (CAS number 2231812-31-8) has been meticulously designed to selectively interact with the CXCR7 receptor. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy. Recent studies have demonstrated that CXCR7 modulator 1 can either block or activate the receptor depending on its binding conformation. This dual functionality makes it a versatile tool for investigating the complex role of CXCR7 in disease models.
In terms of mechanism of action, CXCR7 modulator 1 exerts its effects by binding to specific sites on the CXCR7 receptor. This binding can lead to conformational changes in the receptor that either prevent or promote downstream signaling pathways. For instance, when acting as an antagonist, it can inhibit chemokine binding and reduce inflammatory responses. Conversely, when functioning as an agonist, it can trigger signaling cascades that may be beneficial in certain therapeutic contexts.
The therapeutic potential of CXCR7 modulator 1 has been explored in several preclinical studies. One of the most promising applications is in cancer therapy. Cancer cells often rely on chemokine signaling for survival, migration, and metastasis. By modulating CXCR7, this compound can disrupt these processes and potentially slow down tumor growth. Additionally, its ability to influence immune cell trafficking makes it a candidate for immunotherapy applications.
Inflammatory diseases represent another area where CXCR7 modulator 1 shows significant promise. Conditions such as rheumatoid arthritis and inflammatory bowel disease are characterized by excessive chemokine signaling and subsequent inflammation. By targeting CXCR7, this compound can help dampen inflammatory responses and alleviate symptoms associated with these diseases.
Recent research has also highlighted the role of CXCR7 in neurodegenerative disorders. Studies suggest that aberrant CXCR7 signaling may contribute to neuroinflammation and neuronal damage in conditions like Alzheimer's disease and Parkinson's disease. The ability of CXCR7 modulator 1 to modulate this signaling could offer a novel therapeutic approach for these challenging conditions.
The development of CXCR7 modulator 1 (CAS number 2231812-31-8) has been driven by advancements in computational chemistry and high-throughput screening techniques. These technologies have enabled researchers to identify and optimize compounds with high affinity and selectivity for CXCR7. The synthetic pathways for producing this compound have also been refined to ensure scalability and cost-effectiveness for future clinical applications.
Evaluation of CXCR7 modulator 1 in animal models has provided valuable insights into its pharmacokinetic properties and safety profile. These studies have shown that the compound is well-tolerated at various doses and exhibits a favorable distribution pattern within the body. This information is crucial for designing future clinical trials aimed at assessing its efficacy in human patients.
The future direction of research on CXCR7 modulator 1 includes exploring its potential in combination therapies. By pairing it with other drugs that target different aspects of disease pathology, researchers hope to achieve synergistic effects that could enhance treatment outcomes. Additionally, efforts are underway to develop derivatives of this compound that may offer improved potency or reduced side effects.
In conclusion, CXCR7 modulator 1, identified by its CAS number 2231812-31-8, represents a promising advancement in targeted drug therapy. Its ability to modulate CXCR7 activity opens up new possibilities for treating a wide range of diseases, from cancer to inflammatory disorders and neurodegenerative conditions. As research continues to uncover more about the complex roles of CXCR7 in health and disease, compounds like this are poised to play a pivotal role in future medical interventions.
2231812-31-8 (CXCR7 modulator 1) 関連製品
- 112047-91-3(p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside)
- 2287343-61-5(tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)
- 1823261-96-6(4-Amino-3-{pyrazolo[1,5-a]pyridin-3-yl}butanoic acid)
- 1797223-13-2(N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}pyridine-4-carboxamide)
- 210467-65-5(Cyclohexanecarboxylic acid, 2-(3,4-dimethoxybenzoyl)-, (1R,2S)-rel-)
- 893616-55-2(Methyl 2,4-dihydroxy-6-methylnicotinate)
- 120351-98-6(2-(2,5-dimethoxyphenoxy)ethan-1-amine)
- 1706444-44-1(4-(2,6-Dimethoxybenzoyl)quinoline)
- 17979-81-6(Borate(1-),triethylhydro-, sodium (1:1), (T-4)-)
- 1797655-60-7(5-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methoxybenzamide)
